Ethyl 4,5-dichloro-2-fluorobenzoate
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Overview
Description
Ethyl 4,5-dichloro-2-fluorobenzoate is an organic compound with the molecular formula C9H7Cl2FO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dichloro-2-fluorobenzoate can be synthesized through the esterification of 4,5-dichloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a less substituted benzoate.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Depending on the substituent introduced, products can vary widely.
Hydrolysis: The major products are 4,5-dichloro-2-fluorobenzoic acid and ethanol.
Reduction: The major product is a less substituted benzoate.
Scientific Research Applications
Ethyl 4,5-dichloro-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 4,5-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Ethyl 4,5-dichloro-2-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 2,4-dichloro-3-fluorobenzoate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Dichloro-5-fluorobenzoic acid: The acid form of the compound, which can be used as a precursor in the synthesis of esters like this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H7Cl2FO2 |
---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
ethyl 4,5-dichloro-2-fluorobenzoate |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2H2,1H3 |
InChI Key |
AQWWHSADNZRNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)Cl)Cl |
Origin of Product |
United States |
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